Methyl 4-methoxycinnamate
Overview
Description
Methyl 4-methoxycinnamate is an organic compound with the molecular formula C11H12O3. It is a derivative of cinnamic acid, where the carboxyl group is esterified with methanol, and a methoxy group is attached to the para position of the phenyl ring. This compound is known for its pleasant aroma and is commonly used in the fragrance and flavor industry. Additionally, it serves as a model chromophore for studying the photoprotection mechanisms of commercial sunscreen agents .
Mechanism of Action
Target of Action
Methyl 4-Methoxycinnamate (MMC) is a model chromophore of the commonly used commercial sunscreen agent, 2-ethylhexyl-(2E)-3-(4-methoxyphenyl)prop-2-enoate (EHMC) . The primary targets of MMC are the skin cells that are exposed to UV radiation. It protects these cells by absorbing the damaging UV radiation .
Mode of Action
Upon UV-B photoexcitation, MMC absorbs the radiation and disperses it into less harmful forms of energy . This process involves the transition of MMC from the ground state to an excited state, followed by non-radiative decay back to the ground state .
Biochemical Pathways
The biochemical pathways involved in the action of MMC are primarily related to the absorption and dissipation of UV radiation. The UV absorption causes a perturbation in the geometric and electronic structures of MMC, which then influences its non-radiative decay pathways .
Result of Action
The primary result of MMC’s action is the protection of skin cells from damage caused by UV radiation. By absorbing UV radiation, MMC prevents this harmful energy from reaching the skin cells and causing cellular damage .
Action Environment
The effectiveness of MMC can be influenced by various environmental factors. For example, the pH, presence of alkali metal cations, and solvation can affect the geometric and electronic structures of MMC, and hence their non-radiative decay pathways . Additionally, the formulation of the sunscreen, including the presence of other active ingredients and the type of solvent used, can also impact the performance of MMC .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methoxycinnamate can be synthesized through various methods. One common approach involves the esterification of 4-methoxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the Heck reaction, where 4-methoxyiodobenzene reacts with methyl acrylate in the presence of a palladium catalyst. This reaction is conducted under mild conditions and offers high selectivity and yield .
Industrial Production Methods: In industrial settings, the production of this compound often employs the esterification method due to its simplicity and cost-effectiveness. The reaction is scaled up using large reactors, and the product is purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxycinnamate undergoes various chemical reactions, including:
Reduction: The double bond in the cinnamate moiety can be reduced to form the corresponding saturated ester.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: 4-methoxycinnamic acid.
Reduction: Methyl 4-methoxyhydrocinnamate.
Substitution: Various substituted cinnamate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methoxycinnamate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl 4-methoxycinnamate is compared with other cinnamate derivatives such as:
2-ethylhexyl 4-methoxycinnamate: Commonly used in sunscreens for its high UV absorption and photostability.
4-methoxycinnamic acid: Known for its pharmacological activities, including hepatoprotective and antihyperglycemic effects.
Ethyl 4-methoxycinnamate: Similar to this compound but with slightly different solubility and volatility properties.
Uniqueness: this compound is unique due to its balance of UV absorption, stability, and pleasant aroma, making it suitable for both cosmetic and industrial applications .
Properties
IUPAC Name |
methyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZIKIAGFYZTCI-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methyl trans-p-methoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3901-07-3, 832-01-9 | |
Record name | Methyl trans-4-methoxycinnamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3901-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methoxycinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003901073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-methoxycinnamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26461 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Methyl p-methoxycinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl (E)-p-methoxycinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 4-METHOXYCINNAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F58T0S3Q7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Methyl trans-p-methoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 - 95 °C | |
Record name | Methyl trans-p-methoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl 4-methoxycinnamate in the context of natural product research?
A1: this compound is a significant compound found in Kencur (Kaemferia galanga L.), a plant known for its potential antioxidant and anti-inflammatory properties. Research has shown that this compound is a secondary metabolite present in the ethanolic extract of Kencur, alongside the major constituent ethyl trans-p-methoxycinnamate. [] This highlights the potential of studying this compound and similar compounds for their potential medicinal benefits.
Q2: How effective is this compound in inhibiting DNA methylation, and what makes it interesting in cancer research?
A2: Studies exploring methyl benzoate and cinnamate analogs as DNA methylation modulators in hepatocellular carcinoma revealed that this compound exhibits promising activity. [] While its cytotoxicity against hepatocellular carcinoma cells (Hep3B) was moderate (IC50 not specified), it notably reduced global DNA methylation levels. This inhibition of DNA methylation, a key epigenetic process often dysregulated in cancer, marks this compound as an interesting candidate for further investigation in cancer research.
Q3: Can this compound be synthesized through a continuous flow process, and what are the advantages?
A3: Yes, research has demonstrated the successful synthesis of this compound via a continuous-flow Heck reaction using supercritical carbon dioxide (scCO2) as the solvent. [, ] This method, employing a palladium catalyst without phosphine co-catalysts, offers several advantages including simplified work-up procedures, enhanced green chemistry credentials, and the potential for large-scale production.
Q4: What analytical techniques are typically employed to identify and quantify this compound in plant extracts?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique widely used for the identification and quantification of chemical compounds in complex mixtures, including plant extracts. In the study on Kencur, researchers successfully employed GC-MS to identify and quantify this compound in both the ethanolic extract and the crystallized form. [] This demonstrates the suitability of GC-MS for the analysis of this compound in natural product research.
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